molecular formula C12H12N4 B8640400 5-amino-3-benzyl-1-methyl-1H-pyrazole-4-carbonitrile

5-amino-3-benzyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B8640400
M. Wt: 212.25 g/mol
InChI Key: RURZDQIUDIGHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-benzyl-1-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

5-amino-3-benzyl-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H12N4/c1-16-12(14)10(8-13)11(15-16)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3

InChI Key

RURZDQIUDIGHMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CC2=CC=CC=C2)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (1-methoxy-2-phenylethylidene)malononitrile (prepared by the method of B. C. Kraybill et al., J. Am. Chem. Soc. 2002, 124, 12118-12128; 10 g, 50 mmol) and methylhydrazine (2.3 g, 50 mmol) in ethanol (120 mL) was heated to reflux for 10 minutes. The reaction was concentrated in vacuo, and the residue was diluted with water (200 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford C10 as a yellow solid. Yield: 10 g, 47 mmol, 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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